molecular formula C11H18O B042211 2-Pentylidenecyclohexan-1-one CAS No. 25677-40-1

2-Pentylidenecyclohexan-1-one

Cat. No.: B042211
CAS No.: 25677-40-1
M. Wt: 166.26 g/mol
InChI Key: KTETXLGRNPACFS-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentylidenecyclohexan-1-one is a versatile α,β-unsaturated ketone that serves as a valuable synthetic intermediate and subject of study in organic chemistry and materials science research. Its structure, featuring a pentylidene chain appended to a cyclohexanone ring, creates a reactive enone system that is highly amenable to nucleophilic attack, making it a pivotal building block for the synthesis of more complex cyclic and polycyclic compounds via Michael additions, cyclocondensation reactions, and other carbon-carbon bond-forming transformations. Researchers utilize this compound to develop novel fragrance molecules, as its structural motif is reminiscent of macrocyclic musk precursors, and to explore new synthetic methodologies. Furthermore, its potential application in polymer science as a monomer or cross-linking agent is an area of active investigation due to the conjugated system's ability to participate in polymerization reactions. The compound's specific stereoelectronic properties also make it a candidate for studies in asymmetric catalysis and as a model substrate for probing reaction mechanisms. Provided as a high-purity material, this compound is an essential tool for advancing synthetic organic chemistry and applied materials research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25677-40-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z)-2-pentylidenecyclohexan-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7-

InChI Key

KTETXLGRNPACFS-YFHOEESVSA-N

SMILES

CCCCC=C1CCCCC1=O

Isomeric SMILES

CCCC/C=C\1/CCCCC1=O

Canonical SMILES

CCCCC=C1CCCCC1=O

Other CAS No.

25677-40-1

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for 2 Pentylidenecyclohexan 1 One and Its Analogues

Targeted Synthesis via Condensation and Olefination Reactions

The construction of the exocyclic double bond in 2-pentylidenecyclohexan-1-one is typically achieved through well-established condensation and olefination reactions. These methods involve the formation of a new carbon-carbon double bond by reacting a ketone with an aldehyde or a phosphorus ylide.

Knoevenagel and Related Condensation Pathways

The Knoevenagel condensation is a modification of the Aldol (B89426) condensation and serves as a powerful tool for the formation of C-C bonds. mdpi.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. In the context of this compound synthesis, this would involve the reaction of cyclohexanone (B45756) with pentanal. The reaction proceeds through a β-hydroxy carbonyl intermediate, which readily undergoes dehydration to yield the α,β-unsaturated product.

The selection of the catalyst is crucial for the success of the Knoevenagel condensation. While early methods utilized primary and secondary amines and their salts, modern variations employ a range of catalysts to improve yields and reaction conditions. For instance, the reaction can be promoted by Lewis acids or solid-supported catalysts. A general scheme for the Knoevenagel condensation leading to 2-alkylidene cycloalkanones is presented below.

General Reaction Scheme for Knoevenagel Condensation:

Below is an interactive data table summarizing representative conditions for Knoevenagel-type condensations for the synthesis of α,β-unsaturated ketones.

Carbonyl 1Carbonyl 2CatalystSolventTemperature (°C)Yield (%)
CyclohexanoneBenzaldehydePiperidine/AcOHBenzene80~75
AcetophenoneBenzaldehydep-Toluenesulfonic acidNone (Microwave)-High
CyclohexanoneVarious AldehydesBoric AcidEthanolRefluxGood to Excellent
Aryl KetoneAcetalLewis AcidNone (Microwave)-Good to Excellent

This table is for illustrative purposes and specific yields may vary based on the exact substrates and reaction conditions.

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgpressbooks.publumenlearning.comiitk.ac.in These reactions offer a high degree of control over the location of the newly formed double bond. pressbooks.pub

The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt and a strong base. lumenlearning.commasterorganicchemistry.com The ylide then reacts with an aldehyde or ketone to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to the desired alkene and a phosphine oxide. lumenlearning.commasterorganicchemistry.com The strong phosphorus-oxygen bond formed in the by-product, triphenylphosphine oxide, is a key driving force for this reaction. pressbooks.pub

The Horner-Wadsworth-Emmons reaction is a variation that employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.org This often leads to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is its propensity to form (E)-alkenes with high stereoselectivity, particularly with stabilized phosphonates. wikipedia.orgnrochemistry.com

General Reaction Scheme for Wittig/HWE Reaction:

The choice between the Wittig and HWE reaction can depend on the desired stereochemistry of the product and the reactivity of the substrates. For instance, the HWE reaction is often favored for the synthesis of trisubstituted alkenes with high (E)-selectivity. organic-chemistry.org

The following interactive data table provides a comparative overview of the Wittig and HWE reactions for olefination.

ReactionReagentKey FeaturesByproductStereoselectivity
WittigPhosphorus YlideTolerates a wide range of functional groups.Triphenylphosphine oxideGenerally Z-selective with unstabilized ylides.
Horner-Wadsworth-EmmonsPhosphonate CarbanionMore nucleophilic reagent, water-soluble byproduct.DialkylphosphateGenerally E-selective, especially with stabilized phosphonates.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adopting these principles.

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and often, enhanced reaction rates. rsc.orgtandfonline.comtandfonline.com Microwave irradiation has emerged as a valuable tool for promoting solvent-free reactions, often leading to shorter reaction times and higher yields. tandfonline.comtandfonline.com For the synthesis of α,β-unsaturated ketones, solvent-free Knoevenagel-type condensations have been successfully carried out using various catalysts. rsc.orgtandfonline.comtandfonline.com

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants often have low solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Research into aqueous syntheses of α,β-unsaturated ketones is an active area, with the goal of developing efficient and environmentally friendly protocols.

Atom Economy and Waste Minimization Principles

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.org

Condensation reactions, such as the Knoevenagel condensation, which produce only water as a byproduct, generally have a high atom economy. In contrast, olefination reactions like the Wittig reaction have a lower atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. nih.gov The Horner-Wadsworth-Emmons reaction offers a slight improvement in atom economy over the Wittig reaction due to the lower molecular weight of the dialkylphosphate byproduct.

To enhance the atom economy and minimize waste, catalytic reactions are highly desirable. The development of catalytic versions of olefination reactions is an ongoing area of research.

The following interactive data table illustrates the concept of atom economy for different synthetic routes to α,β-unsaturated ketones.

Reaction TypeKey ReactantsMajor ByproductAtom Economy
Knoevenagel CondensationKetone, AldehydeWaterHigh
Wittig ReactionKetone, Phosphonium YlideTriphenylphosphine OxideLow
Horner-Wadsworth-EmmonsKetone, Phosphonate EsterDialkylphosphateModerate

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis, the use of natural catalysts such as enzymes, offers a green and sustainable alternative to traditional chemical synthesis. nih.govmdpi.com Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. nih.govnih.gov

While the direct biocatalytic synthesis of this compound is not yet widely reported, the enzymatic toolbox for organic synthesis is rapidly expanding. researchgate.net Enzymes such as aldolases could potentially be engineered to catalyze the condensation of cyclohexanone and pentanal. Furthermore, enzymatic approaches could be employed for the synthesis of precursors or for the modification of related α,β-unsaturated ketones. The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, holds significant promise for the efficient and sustainable synthesis of complex molecules. researchgate.net Research in this area is focused on discovering new enzymes and engineering existing ones to accept a broader range of substrates for the synthesis of valuable chemical compounds. nih.govnih.gov

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The selective synthesis of this compound and its analogues requires careful consideration of the reagents and reaction conditions to control the outcome of the chemical transformation. Key challenges include the selective formation of the desired double bond isomer and the asymmetric synthesis of chiral derivatives.

Control of Double Bond Geometry (E/Z Isomerism)

The geometry of the exocyclic double bond in this compound can significantly influence its reactivity and biological activity. Several classic and modern olefination reactions have been adapted to control the E/Z isomerism in the synthesis of α,β-unsaturated ketones.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity. nih.govacs.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of cyclohexanone with a pentyl-substituted phosphonate ylide. The HWE reaction generally favors the formation of the (E)-alkene, which is the thermodynamically more stable isomer. nih.gov The stereoselectivity can be influenced by the structure of the phosphonate reagent and the reaction conditions. For instance, the use of bulky phosphonate esters can enhance the preference for the (E)-isomer. Modifications to the HWE reaction, such as the Still-Gennari modification which employs phosphonates with electron-withdrawing groups, can be used to favor the formation of (Z)-alkenes. nih.govnih.gov

Another powerful tool for stereoselective alkene synthesis is the Julia-Kocienski olefination . mdpi.commdpi.com This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound. The Julia-Kocienski olefination is known for its excellent (E)-selectivity and its tolerance of a wide range of functional groups. rsc.orgrsc.org The reaction proceeds through a multi-step mechanism that allows for the reliable formation of the trans-double bond. mdpi.com The choice of the heteroaryl sulfone, base, and solvent can be optimized to maximize the yield and stereoselectivity of the desired this compound isomer. pkusz.edu.cn

Table 1: Comparison of Olefination Reactions for E/Z Control

Reaction Typical Selectivity Key Features
Horner-Wadsworth-Emmons Predominantly (E) nih.gov Water-soluble phosphate byproduct, easy purification. acs.org
Still-Gennari HWE Predominantly (Z) nih.govnih.gov Uses phosphonates with electron-withdrawing groups. nih.gov
Julia-Kocienski Excellent (E) mdpi.comrsc.org Wide functional group tolerance, reliable trans selectivity. rsc.org

Enantioselective and Diastereoselective Access to Chiral Derivatives

The introduction of chirality into the this compound scaffold can be achieved through various enantioselective and diastereoselective synthetic strategies. These methods are essential for the synthesis of optically active compounds for applications in medicinal chemistry and materials science.

One common approach is the use of chiral auxiliaries . rsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org For the synthesis of chiral derivatives of this compound, a chiral auxiliary can be attached to the cyclohexanone ring, for example, in the form of a chiral enamine or a chiral oxazolidinone. The steric bulk and electronic properties of the auxiliary can then control the facial selectivity of the reaction with an incoming electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Diastereoselective synthesis can also be achieved in systems that already contain a stereocenter. For example, a cascade Michael-aldol reaction between enones and suitable Michael donors can lead to the formation of highly substituted cyclohexanones with excellent diastereoselectivity. The stereochemical outcome of such reactions is controlled by the relative orientation of the reacting molecules in the transition state.

Catalytic Synthesis of this compound Derivatives

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its derivatives. Transition metals, organocatalysts, and more recently, photocatalysts and electrocatalysts have been employed to facilitate these transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium, have been instrumental in the formation of carbon-carbon bonds. mdpi.com For the synthesis of 2-alkylidenecyclohexanones, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed. The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This methodology can be applied to couple a pentenyl group to a cyclohexenone precursor.

Another relevant transition metal-catalyzed reaction is the palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides and alkenes, which provides a route to E-α,β-unsaturated ketones with high stereo- and regioselectivity under mild conditions. acs.org

Organocatalysis and Lewis Acid Catalysis

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral this compound derivatives, chiral amine catalysts, such as those derived from cinchona alkaloids, can be used to catalyze asymmetric Michael additions to α,β-unsaturated ketones. nih.gov These catalysts can activate the substrate through the formation of a chiral iminium ion, which then reacts with a nucleophile in a highly enantioselective manner. Organocatalytic Robinson annulation reactions have also been developed for the asymmetric synthesis of fluorinated cyclohexenones with high enantioselectivity and diastereoselectivity. nih.gov

Lewis acid catalysis can be employed to enhance the reactivity of α,β-unsaturated ketones towards nucleophilic attack. Lewis acids can coordinate to the carbonyl oxygen, making the β-carbon more electrophilic. This activation strategy can be used in conjunction with chiral ligands to achieve enantioselective conjugate additions for the synthesis of chiral cyclohexanone derivatives.

Photocatalytic and Electrocatalytic Strategies

Photocatalysis utilizes light to drive chemical reactions and has gained significant attention as a sustainable synthetic methodology. Visible-light-promoted organocatalytic aerobic oxidation offers a transition-metal-free method for the synthesis of α,β-unsaturated aldehydes and ketones from silyl enol ethers. This approach uses a cheap organic dye as a photosensitizer and molecular oxygen as the oxidant. Furthermore, visible-light or sunlight photoredox-catalysis can be used for the β-selective acylation of alkenes to access α,β-unsaturated ketones. rsc.org

The activation of α,β-unsaturated carbonyl compounds through the formation of iminium ions with a chiral amine catalyst can be combined with photochemistry to achieve enantioselective [2+2] photocycloadditions. nih.gov While still an emerging area, electrocatalytic strategies hold promise for the development of novel and sustainable methods for the synthesis of complex organic molecules, including this compound and its derivatives.

Table 2: Summary of Catalytic Strategies

Catalysis Type Key Advantages Example Application
Transition Metal High efficiency and selectivity mdpi.com Palladium-catalyzed cross-coupling reactions. acs.org
Organocatalysis Metal-free, asymmetric synthesis Chiral amine-catalyzed Michael additions. nih.gov
Lewis Acid Enhanced reactivity Enantioselective conjugate additions.
Photocatalysis Sustainable, mild conditions rsc.org Visible-light promoted aerobic oxidation.

Multicomponent and One-Pot Reaction Strategies

The construction of the α,β-unsaturated ketone moiety in this compound is well-suited to a one-pot approach, most notably through a base- or acid-catalyzed aldol condensation. In this strategy, cyclohexanone and pentanal are reacted in a single vessel. The reaction proceeds through two key sequential steps: an initial aldol addition to form a β-hydroxy ketone intermediate, followed by an in-situ dehydration (elimination of a water molecule) to yield the final conjugated enone. sigmaaldrich.comyoutube.com

A typical one-pot procedure involves the slow addition of one carbonyl component to a mixture of the other carbonyl and the catalyst (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent like ethanol. youtube.com The reaction is often heated to facilitate the dehydration step, driving the equilibrium towards the formation of the thermodynamically stable α,β-unsaturated product. youtube.com This method is highly effective for synthesizing a variety of α-alkylidene cycloalkanones. Studies on cross-aldol condensations between cyclohexanone and various aldehydes have demonstrated the versatility of this one-pot approach, achieving good to excellent yields for a range of substrates. researchgate.net

The key advantage of this one-pot strategy is the direct conversion of simple, readily available starting materials into a more complex molecular architecture in a single operation. The conditions can often be optimized to favor the desired cross-condensation product over self-condensation side products.

Reactant 1 Reactant 2 Catalyst Typical Conditions Product
CyclohexanonePentanalNaOH or KOHEthanol, RefluxThis compound
CyclohexanoneBenzaldehydeSilica (B1680970) ChlorideSolvent-free, Heat2-Benzylidenecyclohexan-1-one
CyclopentanoneAromatic AldehydesBaseEthanol, Reflux2,5-Bis(arylmethylene)cyclopentan-1-one

This interactive table summarizes potential one-pot aldol condensation reactions for the synthesis of this compound and related analogues.

Advanced one-pot strategies can also involve cascade reactions, where the product of one reaction becomes the substrate for the next in the same pot. For instance, a tandem hydration/condensation of alkynes with aldehydes has been developed for the synthesis of α,β-unsaturated ketones, offering an alternative route to these structures. rsc.org While not a direct multicomponent reaction in the strictest sense, such sequential one-pot processes represent a significant increase in synthetic efficiency over traditional multi-step methods.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning syntheses. The process involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. Each disconnection corresponds to a known and reliable chemical reaction performed in the forward (synthetic) direction. amazonaws.com

The analysis for this compound, an α,β-unsaturated ketone, begins by identifying the key functional groups and the most strategic bonds to break.

Step 1: Functional Group Interconversion (FGI)

The most prominent feature of the target molecule is the α,β-unsaturated ketone (an enone). A standard retrosynthetic approach for this moiety is to recognize that it is typically formed via the dehydration of a β-hydroxy ketone. youtube.comlibretexts.org This reverse step, a conceptual addition of water across the double bond, is a Functional Group Interconversion (FGI). This leads to the precursor 1 , the aldol addition product.

Retrosynthetic Step 1 (FGI)

Figure 1: The first retrosynthetic step involves a Functional Group Interconversion (FGI) to disconnect the enone back to its β-hydroxy ketone precursor.

Step 2: C-C Bond Disconnection (Aldol Reaction)

The β-hydroxy ketone 1 is the characteristic product of an aldol addition reaction. The key carbon-carbon bond formed in this reaction is between the α-carbon of one carbonyl component and the carbonyl carbon of the other. youtube.comvanderbilt.edu Therefore, the next logical disconnection is at this Cα-Cβ bond. This breaks the molecule into two simpler carbonyl-containing fragments. One fragment provides the enolate nucleophile (the synthon with a negative charge at the α-position), and the other provides the carbonyl electrophile.

This disconnection reveals cyclohexanone (2 ) and pentanal (3 ) as the synthetic precursors. Cyclohexanone would act as the enolate precursor, while pentanal would serve as the electrophile in the forward synthesis.

Retrosynthetic Step 2 (C-C Disconnection)

Figure 2: The second retrosynthetic step is a C-C bond disconnection corresponding to an Aldol reaction, breaking the β-hydroxy ketone into cyclohexanone and pentanal.

Summary of Retrosynthetic Analysis

Retrosynthetic Step Transform Precursor(s) Forward Reaction
1Functional Group Interconversion (FGI)β-Hydroxy ketone (1 )Dehydration (E1cB)
2Cα-Cβ Bond DisconnectionCyclohexanone (2 ), Pentanal (3 )Aldol Addition

This interactive table outlines the retrosynthetic pathway for this compound.

The complete retrosynthetic analysis thus simplifies the target molecule down to two readily available starting materials: cyclohexanone and pentanal. The forward synthesis would involve a base-catalyzed aldol reaction between these two precursors, followed by dehydration to yield this compound, which, as discussed in the previous section, can be efficiently performed as a one-pot condensation. sigmaaldrich.com

Reaction Mechanisms and Mechanistic Studies of 2 Pentylidenecyclohexan 1 One Transformations

Nucleophilic and Electrophilic Addition Pathways to the Enone System

The enone functionality of 2-pentylidenecyclohexan-1-one features two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. jove.compearson.com This dual reactivity leads to two competing nucleophilic addition pathways: conjugate addition (1,4-addition) and direct carbonyl addition (1,2-addition). jove.comlumenlearning.com The prevalence of one pathway over the other is largely dictated by the nature of the nucleophile. lumenlearning.comlibretexts.org

Conjugate addition, also known as Michael addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comwikipedia.org This type of reaction is characteristic of weaker, "soft" nucleophiles. jove.comyoutube.com The mechanism proceeds through an enolate intermediate, which is then protonated to yield the final product. wikipedia.orglibretexts.org

The mechanism for the 1,4-addition to this compound can be outlined as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the pentylidene group. This breaks the C=C π-bond, and the electrons are pushed onto the oxygen atom, forming an enolate intermediate. libretexts.org

Protonation: The enolate intermediate is then protonated, typically at the α-carbon. libretexts.org

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the saturated ketone. lumenlearning.comlibretexts.org

The driving force for this reaction is the formation of a stable carbonyl group in the final product. lumenlearning.comlibretexts.org

Direct addition involves the nucleophilic attack on the carbonyl carbon, a pathway favored by strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. jove.compearson.comlumenlearning.com This reaction is generally faster and often irreversible. lumenlearning.comlibretexts.org

The mechanism for the 1,2-addition to this compound is as follows:

Nucleophilic Attack: The strong nucleophile directly attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com The electrons from the C=O π-bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org

Protonation: Subsequent protonation of the alkoxide intermediate by a weak acid source (like water during workup) yields an allylic alcohol, preserving the C=C double bond of the pentylidene group. libretexts.org

Table 1: Factors Influencing 1,2- vs. 1,4-Addition in Enones

FactorFavors 1,2-Addition (Direct)Favors 1,4-Addition (Conjugate)
Nucleophile Type Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums, acetylides) pearson.comyoutube.comWeaker, "soft" nucleophiles (e.g., Gilman reagents (organocuprates), amines, thiols, stabilized enolates) pearson.comyoutube.com
Reaction Control Kinetic Control (faster, often irreversible) lumenlearning.comlibretexts.orgThermodynamic Control (more stable product, often reversible) lumenlearning.comlibretexts.org
Product Allylic AlcoholSaturated Ketone

Elimination Reaction Mechanisms (E1 and E2)

Elimination reactions of derivatives of this compound, for instance, where a leaving group is present on the cyclohexane (B81311) ring, can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms. iitk.ac.inallen.in The specific pathway is influenced by factors such as the strength of the base, the nature of the substrate, and the solvent. quora.comsocratic.org

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a β-carbon, and the leaving group departs simultaneously, forming a double bond. indusuni.ac.inlibretexts.org This reaction is second-order, with its rate depending on the concentrations of both the substrate and the base. socratic.org

The E1 mechanism is a two-step process. indusuni.ac.inlibretexts.org It begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org In the second step, a weak base removes a β-proton, leading to the formation of the double bond. libretexts.org This reaction is unimolecular, with a rate dependent only on the substrate concentration. libretexts.org

Table 2: Comparison of E1 and E2 Reaction Mechanisms

FeatureE1 MechanismE2 Mechanism
Kinetics Unimolecular (First-order) libretexts.orgBimolecular (Second-order) socratic.org
Base Strength Weak base required quora.comStrong base required socratic.org
Mechanism Two steps, involves a carbocation intermediate libretexts.orgOne concerted step libretexts.org
Stereochemistry No specific geometric requirement socratic.orgRequires an anti-periplanar arrangement ucalgary.calibretexts.org
Rearrangements Carbocation rearrangements are possible socratic.orgNo rearrangements socratic.org

The stereochemistry of elimination reactions, particularly in cyclic systems like cyclohexane, is a critical consideration. The E2 reaction has a strict stereochemical requirement for an anti-periplanar geometry between the β-hydrogen and the leaving group. ucalgary.ca In a cyclohexane chair conformation, this translates to a trans-diaxial arrangement, where both the hydrogen and the leaving group must be in axial positions. iitk.ac.inlibretexts.orgchemistrysteps.com

This requirement has significant consequences for the regioselectivity of the reaction. If there are multiple β-hydrogens, the elimination will preferentially occur with the one that can achieve the trans-diaxial orientation with the leaving group. chemistrysteps.comkhanacademy.org This can lead to the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product, if the hydrogen required for Zaitsev elimination cannot adopt an axial position. libretexts.orgwolfram.com For an E2 reaction to occur in a derivative of this compound, the conformation of the ring must allow for this specific spatial arrangement. masterorganicchemistry.com

In contrast, the E1 reaction does not have this strict stereochemical constraint because it proceeds through a planar carbocation intermediate. socratic.orgchemistrysteps.com The base can then remove a proton from either side to form the most stable, typically more substituted, alkene (Zaitsev's rule). socratic.orgchemistrysteps.com

Pericyclic Reactions Involving this compound

This compound can participate as a dienophile in pericyclic reactions, most notably the Diels-Alder reaction, due to its activated double bond. wikipedia.orgorganic-chemistry.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgiitk.ac.in

As a dienophile, this compound's reactivity is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org However, cyclic enones can sometimes be poor dienophiles, and their reactivity can be significantly improved by using Lewis acid catalysts. beilstein-journals.orgcdnsciencepub.com The Lewis acid coordinates to the carbonyl oxygen, further lowering the LUMO energy and increasing the dienophile's reactivity. beilstein-journals.org

The Diels-Alder reaction is known for its high degree of stereoselectivity. iitk.ac.in Key aspects include:

Syn Addition: The addition of the diene to the dienophile occurs on the same face of the double bond. iitk.ac.in

Endo Rule: When a cyclic diene is used, the reaction often favors the formation of the endo product over the exo product. libretexts.org This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. organic-chemistry.org In the case of this compound, interactions with the carbonyl group would influence the stereochemical outcome. cdnsciencepub.com

Temperature Effects: The stereoselectivity of the Diels-Alder reaction can be temperature-dependent, with lower temperatures generally leading to higher selectivity. cdnsciencepub.com

Research on similar cyclic enones has shown that Lewis acids like niobium pentachloride can promote Diels-Alder reactions at low temperatures with high stereoselectivity, often exclusively yielding the endo adduct. beilstein-journals.org

Table 3: Factors Affecting Diels-Alder Stereoselectivity

FactorInfluence on Stereoselectivity
Secondary Orbital Interactions Generally favors the formation of the endo product. organic-chemistry.org
Lewis Acid Catalysis Can enhance reactivity and increase stereoselectivity, often favoring the endo product. beilstein-journals.org
Reaction Temperature Lower temperatures typically lead to higher stereoselectivity. cdnsciencepub.com
Steric Hindrance Bulky substituents on the diene or dienophile can influence the endo/exo ratio. iitk.ac.incdnsciencepub.com

[2+2] Photocycloaddition Reactions of Cyclohexenones

The [2+2] photocycloaddition is a cornerstone of photochemical synthesis, enabling the construction of cyclobutane (B1203170) rings from two alkene-containing molecules. numberanalytics.com In the context of cyclohexenones, including derivatives like this compound, this reaction typically involves the excitation of the enone system to a triplet state, which then reacts with an alkene. numberanalytics.com The mechanism proceeds through the formation of a 1,4-biradical intermediate, which subsequently cyclizes to yield the cyclobutane product. numberanalytics.com

Several factors influence the outcome of these reactions, including the nature of the reactants and the reaction conditions. numberanalytics.com For instance, the use of sensitizers can facilitate the population of the reactive triplet state. numberanalytics.com Recent advancements have demonstrated that these reactions can be catalyzed by chiral Brønsted acids under visible light, allowing for highly enantioselective transformations. organic-chemistry.org This method involves the formation of iminium ions from α,β-unsaturated aldehydes, which then undergo cycloaddition with various olefins. organic-chemistry.org Mechanistic studies have confirmed the role of hydrogen-bond-assisted ion pairs in stabilizing the reactive intermediates. organic-chemistry.org

The versatility of [2+2] photocycloadditions is further expanded by their application in the synthesis of complex molecules and materials. The resulting cyclobutane derivatives are valuable intermediates that can be further functionalized. organic-chemistry.orgnih.gov

Photochemical Reaction Mechanisms

Beyond cycloadditions, this compound and related cyclohexenones exhibit a diverse range of photochemical behaviors, primarily governed by Norrish type reactions and various rearrangements.

Norrish Type Reactions

Norrish reactions are fundamental photochemical processes for ketones and aldehydes, categorized as Type I and Type II. wikipedia.orgedurev.in

Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation, leading to the formation of two radical intermediates. wikipedia.org The carbonyl group absorbs a photon, promoting it to an excited singlet state, which can then intersystem cross to a triplet state. wikipedia.org Cleavage from either state produces an acyl radical and an alkyl radical. wikipedia.org These radicals can then undergo several secondary reactions, including recombination to the original ketone, decarbonylation followed by radical recombination, or abstraction of a proton to form a ketene (B1206846) and an alkane or an aldehyde and an alkene. wikipedia.org

Norrish Type II: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. wikipedia.org This leads to the formation of a 1,4-biradical intermediate. wikipedia.org This biradical can then either cleave (β-scission) to form an enol and an alkene or undergo intramolecular recombination to form a cyclobutane derivative (the Norrish-Yang reaction). wikipedia.org

Recent computational studies have explored the potential for both singlet and triplet state mediated pathways for Norrish reactions, suggesting that "singlet state only" mechanisms may also be significant. rsc.org

Photoinduced Rearrangements and Cyclizations

Photoexcitation of cyclohexenones can induce a variety of rearrangements and cyclizations. A common transformation for 4,4-dialkyl-2-cyclohexenones is the "lumiketone" rearrangement, which produces bicyclo[3.1.0]hexanones. scribd.com This reaction is known to proceed with inversion of configuration at the disubstituted carbon atom. scribd.com

Another significant photochemical transformation is the di-π-methane rearrangement, observed in systems with two π-moieties separated by a saturated carbon. msu.edu This reaction, often proceeding through a triplet excited state, involves a 1,2-shift of one of the π-groups followed by bond formation to yield a vinylcyclopropane (B126155) derivative. msu.edu

Furthermore, the irradiation of certain bicyclic enones can lead to the formation of stable ketenes through a aakash.ac.inaakash.ac.in-sigmatropic rearrangement. scribd.combeilstein-journals.org For instance, the photolysis of 2-ethynylcycloheptanone results in a ring expansion to form 2,3-cyclononadienone. rsc.org

Radical Reaction Mechanisms

Radical intermediates play a crucial role in many of the transformations of this compound.

Generation and Reactivity of Radical Intermediates

Free radicals are highly reactive species with an unpaired electron, typically formed through the homolytic cleavage of a covalent bond, often initiated by heat or light. libretexts.orglkouniv.ac.in In the context of the reactions discussed, radical intermediates are central to both Norrish type reactions and certain photochemical rearrangements.

Once generated, these radicals can participate in a variety of reactions, including:

Substitution: A radical can abstract an atom (commonly hydrogen) from another molecule, propagating a chain reaction. libretexts.org

Addition: Radicals can add across double bonds, a key step in polymerization and other addition reactions. lkouniv.ac.inmugberiagangadharmahavidyalaya.ac.in

Recombination: Two radicals can combine to form a stable, non-radical product, which often serves as a termination step in a radical chain reaction. libretexts.orglibretexts.org

The stability of the radical intermediate is a key factor in determining the reaction pathway. For example, in alkane halogenation, the reaction proceeds fastest at the carbon that forms the most stable radical. libretexts.org

Carbocation Chemistry and Rearrangements in Related Systems

While the primary focus has been on photochemical and radical reactions, it is pertinent to consider the potential for carbocation-mediated rearrangements in related systems, as these can occur under certain acidic conditions. Carbocation rearrangements are driven by the migration of an alkyl group, aryl group, or hydrogen atom to an adjacent positively charged carbon, leading to a more stable carbocation. egyankosh.ac.inallen.inlibretexts.org

A classic example is the pinacol-pinacolone rearrangement, where a vicinal diol is treated with acid to form a ketone via a carbocation intermediate. egyankosh.ac.inallen.in In cyclic systems, these rearrangements can lead to ring expansion or contraction. msu.edu For example, the Tiffeneau-Demjanov rearrangement can be used to convert a cyclic ketone into a ring-expanded homologue through a cyanohydrin intermediate. msu.edu These rearrangements are driven by factors such as the increased stability of the resulting carbocation and the relief of steric strain. egyankosh.ac.inmsu.edu

Derivatization and Transformational Chemistry of 2 Pentylidenecyclohexan 1 One

Functional Group Interconversions of the Carbonyl and Alkene Moieties

The carbonyl and alkene functionalities in 2-pentylidenecyclohexan-1-one are amenable to a range of interconversions, including reduction, oxidation, and reactions involving enolate intermediates. These transformations are fundamental for modifying the core structure and introducing new functionalities.

The reduction of this compound can be selectively targeted to either the carbonyl group or the exocyclic double bond, or both, depending on the reaction conditions and the reducing agent employed. For instance, catalytic hydrogenation can lead to the saturation of the double bond, yielding 2-pentylcyclohexanone, or further reduction to 2-pentylcyclohexanol. The use of specific catalysts and control of reaction parameters such as pressure and temperature are crucial for achieving selectivity. google.com Conversely, selective reduction of the carbonyl group can be achieved using hydride reagents, which would yield 2-pentylidenecyclohexanol.

Oxidation reactions offer another avenue for functional group transformation. For example, epoxidation of the alkene would yield a spirocyclic epoxide, a versatile intermediate for further synthetic manipulations. The carbonyl group can also undergo oxidation, for instance, through Baeyer-Villiger oxidation to form a lactone. Copper(II) bromide has been noted as a mediator for the oxidation of related acylated compounds. molaid.com

A summary of potential reduction and oxidation products is presented in the table below.

Starting MaterialReagent/ConditionMajor ProductProduct Type
This compoundCatalytic Hydrogenation (e.g., H₂/Pd)2-PentylcyclohexanoneSaturated Ketone
This compoundHydride Reagent (e.g., NaBH₄)2-PentylidenecyclohexanolAllylic Alcohol
This compoundPeroxy Acid (e.g., m-CPBA)Spiro-epoxideEpoxide
This compoundPeroxy Acid (e.g., Baeyer-Villiger)LactoneEster

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of enolates upon treatment with a suitable base. colorado.edumasterorganicchemistry.com The resulting enolate is a powerful nucleophile and can participate in a variety of reactions to introduce substituents at the α-position. sioc-journal.cn The regioselectivity of enolate formation (at the α-carbon within the ring or at the allylic position of the pentylidene group) can be controlled by the choice of base and reaction conditions. pitt.edu Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the kinetic enolate, while weaker bases and higher temperatures favor the thermodynamic enolate. masterorganicchemistry.compitt.edu

Once formed, the enolate can react with various electrophiles. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS). ucsb.edu This α-functionalization is a key strategy for introducing a handle for further transformations. rsc.org The reactivity of enaminones, which are structurally related to the enol form of this compound, highlights the diverse possibilities for α-functionalization, including C-C, C-O, C-N, and C-X bond formations. sioc-journal.cn

Enolate Reaction TypeElectrophileProduct Class
HalogenationN-Bromosuccinimide (NBS)α-Bromo Ketone
AlkylationAlkyl Halide (e.g., CH₃I)α-Alkylated Ketone
Aldol (B89426) ReactionAldehyde (e.g., Benzaldehyde)β-Hydroxy Ketone

Carbon-Carbon Bond Forming Reactions

The skeleton of this compound can be further elaborated through various carbon-carbon bond-forming reactions, significantly increasing its molecular complexity.

As mentioned in the context of enolate chemistry, alkylation at the α-position is a common transformation. mnstate.edu The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl groups. Phase-transfer catalysis has been employed for the enantioselective alkylation of related cyclic ketones, demonstrating the potential for stereocontrolled synthesis. beilstein-journals.orgbeilstein-journals.org

Acylation reactions, typically employing acyl chlorides or anhydrides, can also be performed on the enolate to introduce an acyl group at the α-position, leading to the formation of β-dicarbonyl compounds. These products are valuable synthetic intermediates in their own right. The direct C-4 alkylation of isoquinolin-1(2H)-ones using p-quinone methides catalyzed by a Lewis acid has been reported, suggesting possibilities for analogous reactions with this compound under appropriate conditions. nih.gov

Modern transition metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. uh.edulibretexts.org While direct cross-coupling with the enone system of this compound might be challenging, its derivatives can be readily employed in such reactions. For example, conversion of the enone to a vinyl halide or triflate would create a suitable electrophilic partner for Suzuki, Stille, or Negishi couplings. libretexts.orgorganic-chemistry.org These reactions would allow for the introduction of aryl, vinyl, or alkyl groups at the exocyclic double bond. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, could also be utilized to introduce an alkyne moiety. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be used to form carbon-nitrogen bonds. organic-chemistry.org

Cross-Coupling ReactionSubstrate DerivativeCoupling PartnerProduct Type
Suzuki CouplingVinyl Halide/TriflateArylboronic AcidAryl-substituted Cyclohexene
Stille CouplingVinyl Halide/TriflateOrganostannaneAlkenyl-substituted Cyclohexene
Negishi CouplingVinyl Halide/TriflateOrganozinc ReagentAlkyl-substituted Cyclohexene
Sonogashira CouplingVinyl Halide/TriflateTerminal AlkyneAlkynyl-substituted Cyclohexene

Synthesis of Polycyclic and Heterocyclic Compounds from this compound

The structural framework of this compound serves as a valuable starting point for the construction of more complex ring systems, including polycyclic and heterocyclic architectures. nih.govuomus.edu.iqmdpi.com

The α,β-unsaturated ketone moiety is a classic Michael acceptor, enabling conjugate addition reactions. For instance, reaction with a suitable enolate followed by an intramolecular aldol condensation constitutes a Robinson annulation sequence, which would lead to the formation of a new six-membered ring fused to the original cyclohexanone (B45756) ring, resulting in a polycyclic system. pitt.edu The synthesis of polycyclic aromatic compounds can also be achieved through various cyclization strategies. researchgate.netresearchgate.netrsc.org

Furthermore, this compound can be a precursor for the synthesis of heterocyclic compounds. nih.govosi.lv Reaction with hydrazine (B178648) derivatives can yield pyrazole-type structures. Condensation with ureas or thioureas can lead to the formation of pyrimidine (B1678525) or thiopyrimidine rings. The synthesis of quinolines and acridines has been demonstrated from related starting materials through catalytic condensation reactions. d-nb.info The versatility of this compound as a building block is underscored by the wide array of heterocyclic systems that can be accessed through appropriate chemical transformations. lookchem.comresearchgate.net

Reaction TypeReagentResulting Ring System
Robinson AnnulationMichael Donor (e.g., Enolate)Fused Bicyclic System
Paal-Knorr Synthesis (modified)Amine/HydrazinePyrrole/Pyrazole derivative
Gewald ReactionSulfur, CyanoacetamideThiophene derivative

Annulation Reactions

The reaction typically occurs between a ketone (or a related nucleophilic species like an enolate) and an α,β-unsaturated ketone, often referred to as the Michael acceptor. masterorganicchemistry.comchemistnotes.com For this compound, which is itself an α,β-unsaturated ketone, it would act as the Michael acceptor. The nucleophile for the Michael addition would be an enolate generated from a suitable ketone, such as cyclohexanone, in the presence of a base.

The general mechanism proceeds in two main stages:

Michael Addition: A base abstracts an α-proton from the donor ketone (e.g., cyclohexanone) to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated system of this compound. Subsequent protonation yields a 1,5-dicarbonyl compound. masterorganicchemistry.comchemistnotes.com

Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed by deprotonation at one of the α-carbons, which then attacks the other carbonyl group, leading to a cyclic β-hydroxy ketone after protonation. This intermediate readily undergoes dehydration (elimination of a water molecule) upon heating to yield a new, fused six-membered ring, resulting in a substituted α,β-unsaturated ketone. masterorganicchemistry.comnrochemistry.com

A plausible Robinson annulation reaction involving this compound as the Michael acceptor is outlined below.

Illustrative Reaction Scheme: Robinson Annulation with this compound

Reactant A (Michael Acceptor)Reactant B (Michael Donor)Base/SolventProduct (Fused Enone)
This compoundCyclohexanoneNaOEt / EtOH4-Butyl-3,4,5,6,7,8-hexahydro-2H-phenanthren-9(1H)-one

Approaches to Nitrogen-Containing Heterocycles

The α,β-unsaturated ketone moiety in this compound serves as a versatile electrophilic substrate for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through conjugate addition of a nitrogen nucleophile to the β-carbon of the enone system, followed by cyclization and subsequent transformations.

Reaction with Hydrazine:

Table of Reaction with Hydrazine

ReactantReagentConditionsProduct
This compoundHydrazine Hydrate (NH₂NH₂·H₂O)Acetic Acid, Reflux3-Butyl-3,3a,4,5,6,7-hexahydro-2H-indazole

Stork Enamine Reaction:

Another powerful method for forming C-C bonds at the α-position of a ketone, which can be a gateway to more complex heterocyclic systems, is the Stork enamine reaction. orgoreview.comwikipedia.org While this compound is an α,β-unsaturated ketone, its saturated cyclohexanone ring can be derivatized to an enamine. More commonly, a ketone like cyclohexanone is first converted into an enamine by reacting it with a secondary amine, such as pyrrolidine, morpholine, or piperidine. makingmolecules.comlibretexts.org

This enamine then acts as a potent nucleophile, capable of reacting with electrophiles. makingmolecules.com For instance, the enamine of cyclohexanone can react with an electrophile like this compound in a Michael-type addition. The resulting intermediate, after hydrolysis of the iminium salt, would yield a 1,5-dicarbonyl compound. libretexts.org This dicarbonyl intermediate can then be subjected to cyclization with a nitrogen source, such as ammonia (B1221849) or a primary amine, to construct nitrogen-containing heterocycles like pyridines.

The Stork enamine alkylation protocol involves three key steps:

Enamine Formation: Reaction of a ketone (e.g., cyclohexanone) with a secondary amine. libretexts.org

Alkylation/Addition: The enamine attacks an electrophile (in this case, the α,β-unsaturated system of this compound). wikipedia.org

Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone, now functionalized at its α-position. orgoreview.com

This functionalized ketone is a versatile precursor for building more elaborate nitrogen-containing heterocyclic systems.

Advanced Spectroscopic Characterization Methodologies for 2 Pentylidenecyclohexan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular connectivity can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 2-Pentylidenecyclohexan-1-one, distinct signals are expected for the various protons in the molecule. The vinylic proton on the exocyclic double bond (=CH-) would typically appear in the downfield region, likely between 5.5 and 7.5 ppm, due to the deshielding effect of the conjugated carbonyl group. orgchemboulder.com The allylic protons on the cyclohexanone (B45756) ring and the pentylidene side chain will also exhibit characteristic chemical shifts. Specifically, the allylic protons on the cyclohexanone ring (at C6) would be expected in the range of 2.2-3.0 ppm. The protons of the methylene (B1212753) groups within the cyclohexanone ring would likely produce complex multiplets in the region of 1.5-2.5 ppm. orgchemboulder.com For the pentylidene side chain, the allylic methylene protons would be deshielded and appear around 2.0-2.5 ppm, while the other methylene protons and the terminal methyl group would resonate at higher fields, between approximately 0.9 and 1.5 ppm. orgchemboulder.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Vinylic (=CH-)5.5 - 7.5Triplet (t)
Allylic (ring, C6)2.2 - 3.0Multiplet (m)
Cyclohexanone (ring, other CH₂)1.5 - 2.5Multiplet (m)
Allylic (side chain, =CH-CH ₂)2.0 - 2.5Multiplet (m)
Side Chain (-CH₂-)1.2 - 1.6Multiplet (m)
Terminal Methyl (-CH₃)0.9 - 1.0Triplet (t)

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For α,β-unsaturated ketones, the carbonyl carbon (C=O) is highly deshielded and typically resonates in the range of 190-220 ppm. organicchemistrydata.orglibretexts.org The olefinic carbons of the exocyclic double bond would appear between 115 and 150 ppm. libretexts.org Specifically, the β-carbon (the carbon of the double bond further from the carbonyl group) is generally observed further downfield than the α-carbon due to resonance effects. organicchemistrydata.org The remaining saturated carbons of the cyclohexanone ring and the pentylidene side chain would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 220
Olefinic (β-carbon)125 - 150
Olefinic (α-carbon)115 - 140
Cyclohexanone (CH₂)20 - 40
Side Chain (CH₂)20 - 35
Terminal Methyl (CH₃)10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. It would be used to trace the proton-proton connectivities within the cyclohexanone ring and along the pentylidene side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. utdallas.edu These two methods are often complementary.

Vibrational Band Assignments for Characteristic Functional Groups

Raman spectroscopy would also show the characteristic C=O and C=C stretching bands. While the C=O stretch is typically strong in the IR, it can be weaker in the Raman spectrum. Conversely, the C=C stretch often gives a strong signal in the Raman spectrum. The C-H stretching and bending vibrations are also observable in the Raman spectrum. americanpharmaceuticalreview.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
C=OStretch1650 - 1700 (Strong)1650 - 1700 (Variable)
C=CStretch1600 - 1640 (Medium)1600 - 1640 (Strong)
=C-HStretch~3000 - 3100 (Medium)~3000 - 3100 (Medium)
-C-H (sp³)Stretch~2850 - 3000 (Strong)~2850 - 3000 (Strong)
C-HBend1350 - 1480 (Variable)1350 - 1480 (Variable)
C-CStretchFingerprint Region (<1500)Fingerprint Region (<1500)

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. neu.edu.tr In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. ccea.org.uk

For this compound (C₁₁H₁₈O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.26 g/mol ). thegoodscentscompany.com The fragmentation of α,β-unsaturated ketones often involves characteristic pathways. One common fragmentation is the loss of an alkyl radical from the side chain. For example, the loss of a propyl radical (•C₃H₇) would result in a fragment ion at m/z 123. Another typical fragmentation is the McLafferty rearrangement, if a γ-hydrogen is available on the side chain, which would lead to the elimination of a neutral alkene molecule. libretexts.org Cleavage of the cyclohexanone ring can also occur, leading to a variety of smaller fragment ions. The analysis of these fragmentation patterns can help to confirm the structure of the pentylidene side chain and the cyclohexanone ring.

Interactive Data Table: Potential Mass Spectrometry Fragments for this compound

m/zPossible FragmentNotes
166[C₁₁H₁₈O]⁺˙Molecular Ion (M⁺˙)
151[M - CH₃]⁺Loss of a methyl radical
137[M - C₂H₅]⁺Loss of an ethyl radical
123[M - C₃H₇]⁺Loss of a propyl radical
109[M - C₄H₉]⁺Loss of a butyl radical
83[C₅H₇O]⁺Fragmentation of the ring
43[C₃H₇]⁺ or [C₂H₃O]⁺Common alkyl or acylium ion fragments

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For instance, the molecular formula of this compound is C11H18O. HRMS analysis would confirm this by providing a highly accurate mass measurement that corresponds to the calculated exact mass of this formula. This technique is crucial for confirming the identity of newly synthesized derivatives or for identifying unknown compounds in complex mixtures. The high resolving power of instruments like the Bruker Apex-Qe hybrid 9.4 FT‐ICR spectrometer enables the differentiation of ions with very similar masses, providing unambiguous elemental compositions. rsc.org

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. wikipedia.orgacdlabs.com When a molecule like this compound is ionized in a mass spectrometer, typically through electron impact (EI), the resulting molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. wikipedia.orgacdlabs.comshout.education The pattern of these fragments is reproducible and serves as a molecular fingerprint. wikipedia.orgrsc.org

For cyclic ketones such as cyclohexanone derivatives, a primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. whitman.edujove.comwhitman.edu This process in cyclic systems leads to the opening of the ring, forming a ring-opened radical cation. ugto.mx Subsequent hydrogen transfer and further bond cleavages can lead to the formation of stable oxonium ions. ugto.mx Saturated cyclic ketones often exhibit a characteristic fragment at an m/z of 55. whitman.edu In α,β-unsaturated ketones, the fragmentation can be more complex due to the presence of the double bond. The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds that possess a γ-hydrogen, leading to the formation of a radical cation and a neutral alkene. jove.comwhitman.edu

The analysis of these characteristic fragmentation patterns, often aided by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library, is a powerful method for elucidating the structure of this compound and its derivatives. whitman.edu

X-ray Crystallography for Structural Elucidation

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice causes the X-rays to diffract in specific directions, creating a unique pattern of spots. By measuring the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net For example, the crystal structures of related α,α′-bis-substituted benzylidene cyclohexanones have been determined, revealing details like the E-configuration of the olefinic bonds and the sofa conformation of the cyclohexyl rings. researchgate.net

Determination of Absolute Configuration

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. While standard diffraction experiments determine the relative arrangement of atoms, specialized techniques are required to establish the absolute stereochemistry.

One common method involves the use of anomalous dispersion. When the X-ray energy is near an absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes complex, leading to a breakdown of Friedel's law. mdpi.com This results in measurable intensity differences between Friedel pairs (reflections hkl and -h-k-l), which can be used to determine the absolute configuration. This technique has been used to determine the absolute stereochemical configuration of related cyclized products. acs.org For molecules containing only light atoms, the use of synchrotron radiation can enhance the anomalous scattering effects. mdpi.com More recent developments include the use of circularly polarized X-rays to study X-ray natural circular dichroism (XNCD), which provides another avenue for determining the absolute structure of chiral crystals. mdpi.com

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectrometry, offering a robust approach for analyzing complex mixtures containing this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. rroij.comresearchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. creative-proteomics.cometamu.edu

In GC-MS, the sample is first injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. etamu.eduhill-labs.co.nz The components of the mixture are separated based on their boiling points and their interactions with the stationary phase coating the column. niom.no As each separated component elutes from the column, it enters the mass spectrometer. hill-labs.co.nz The mass spectrometer then ionizes the molecules, fragments them, and detects the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. hill-labs.co.nzniom.no

This technique is widely used in the analysis of flavor and fragrance compounds, including those found in essential oils like jasmine, where derivatives of cyclohexanone can be present. rroij.comazolifesciences.comump.edu.myukaazpublications.com GC-MS allows for both the identification of individual compounds by comparing their mass spectra and retention times to reference databases, and their quantification. rroij.comniom.noaip.org For example, GC-MS has been effectively used to identify key volatile compounds in various fruits and other natural products. azolifesciences.com

Table 1: GC-MS Data for Representative Volatile Compounds

Compound Retention Time (min) Key Mass Fragments (m/z)
Limonene Varies 68, 93, 136
Linalool Varies 71, 93, 121, 136
cis-Jasmone Varies 91, 109, 122, 164
This compound Varies 95, 123, 166

Note: Retention times are column and method-dependent. Key mass fragments are illustrative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful alternatives. creative-proteomics.commdpi.com LC separates compounds in a liquid mobile phase as they pass through a column packed with a stationary phase. mdpi.com The separated components then enter the mass spectrometer for detection.

LC-MS/MS adds another layer of specificity and sensitivity. In this technique, a specific precursor ion from the first mass spectrometer is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed in a second mass spectrometer. jst.go.jp This process, known as Multiple Reaction Monitoring (MRM) when specific precursor-product ion transitions are monitored, is highly selective and allows for accurate quantification even in complex matrices. lcms.cz

LC-MS/MS is particularly useful for the analysis of α,β-unsaturated ketones and other carbonyl compounds. nih.govacs.org Derivatization techniques can be employed to enhance the ionization efficiency and sensitivity of carbonyl compounds in LC-MS. mdpi.comnih.gov This method is frequently applied in metabolomics and for the analysis of regulated substances like fragrance allergens in consumer products. mdpi.comlcms.cznih.gov

Table 2: LC-MS/MS Parameters for Analysis of Carbonyl Compounds

Compound Class Ionization Mode Precursor Ion (m/z) Product Ion(s) (m/z)
Unsaturated Ketones ESI+ [M+H]+ Varies based on structure
Derivatized Aldehydes (PFBHA) APCI+ [M+H]+ Varies based on structure
Derivatized Ketosteroids (Girard T) ESI+ [M-H+GT]+ Varies based on structure

Note: ESI = Electrospray Ionization, APCI = Atmospheric Pressure Chemical Ionization, PFBHA = O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine, GT = Girard's Reagent T. M represents the neutral molecule.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. creative-biolabs.com This method is widely employed for the analysis of complex mixtures, enabling the quantification and identification of individual components. chromatographyonline.com In the context of this compound and its derivatives, HPLC-ESI-MS serves as an invaluable tool for purity assessment, metabolite identification, and pharmacokinetic studies.

The HPLC component separates this compound from other compounds in a sample based on its physicochemical properties, such as polarity. A reversed-phase HPLC method, utilizing a C18 column, is typically suitable for a molecule of this nature. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives such as formic acid to facilitate protonation. nih.govbesjournal.com

Following chromatographic separation, the analyte enters the electrospray ionization (ESI) source. ESI is a soft ionization technique that generates gas-phase ions from the liquid phase with minimal fragmentation. creative-biolabs.com For this compound, analysis is typically performed in positive ionization mode, where the molecule is protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular weight of this compound (C₁₁H₁₈O) is 166.26 g/mol , the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 167.27.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, which provides a structural fingerprint of the molecule. This capability is crucial for distinguishing between isomers and identifying metabolites where the core structure has been modified. The high sensitivity of HPLC-ESI-MS allows for the detection of trace amounts of the compound and its by-products. nih.gov

Table 1: Expected HPLC-ESI-MS Data for this compound

ParameterExpected Value/Characteristic
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion [M+H]⁺ m/z 167.27
Common Adducts [M+Na]⁺ (m/z 189.25), [2M+H]⁺ (m/z 333.53)
HPLC Column Reversed-phase (e.g., C18)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient

Other Advanced Spectroscopic and Analytical Methods

Beyond mass spectrometry, a suite of other spectroscopic techniques provides complementary information for the comprehensive characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. davuniversity.org For this compound, the key structural feature of interest is the α,β-unsaturated ketone chromophore. This conjugated system gives rise to two characteristic electronic transitions:

A high-intensity π → π * transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For acyclic or six-membered ring α,β-unsaturated ketones, this absorption band is typically observed in the range of 220-250 nm. tjpr.orgresearchgate.net

A low-intensity n → π * transition, corresponding to the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption band, typically found between 310-330 nm. tjpr.org

The position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of additional substituents on the molecule. The Woodward-Fieser rules can be used to predict the λmax for the π → π* transition with reasonable accuracy. For the base structure of a six-membered cyclic α,β-unsaturated ketone (215 nm), the contribution of the exocyclic double bond and alkyl substituents would be taken into account to estimate the final λmax value.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (in Ethanol)Molar Absorptivity (ε)
π → π ~230-250 nmHigh (~10,000-20,000 L·mol⁻¹·cm⁻¹)
n → π ~310-330 nmLow (~50-100 L·mol⁻¹·cm⁻¹)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. numberanalytics.cominnovatechlabs.com This method is particularly useful for analyzing thin films, surface modifications, or the composition of materials on a solid support. carleton.edu

In a hypothetical XPS analysis of this compound adsorbed onto a substrate, the spectrum would primarily show peaks corresponding to carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks would reveal chemical state information:

C 1s Spectrum: The main peak would be attributed to C-C and C-H bonds, typically found around 284.8 eV (often used as a reference). A shoulder or separate peak at a higher binding energy (~286.5 eV) would correspond to the carbon atom double-bonded to the oxygen (C=O). Another peak around 285.5 eV could be assigned to the sp² carbons of the C=C double bond.

O 1s Spectrum: A single peak would be expected for the oxygen atom in the carbonyl group (C=O), typically appearing around 532.0 eV.

By analyzing the binding energies and peak areas, XPS can confirm the presence of the carbonyl functionality and provide a quantitative elemental ratio of the surface, which is useful in studies of surface reactions or degradation. numberanalytics.comfzu.cz

Table 3: Predicted XPS Binding Energies for this compound

ElementOrbitalFunctional GroupPredicted Binding Energy (eV)
Carbon C 1sC-C, C-H~284.8
Carbon C 1sC=C~285.5
Carbon C 1sC=O~286.5
Oxygen O 1sC=O~532.0

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.gov The technique overcomes the primary limitation of conventional Raman spectroscopy, which is a very weak signal, by enhancing the signal by several orders of magnitude. core.ac.uk

For the analysis of this compound, a SERS experiment would involve adsorbing the molecule onto a SERS-active substrate. The resulting spectrum would display enhanced Raman bands corresponding to the molecule's vibrational modes. Key expected peaks would include:

C=O stretch: A strong band around 1650-1680 cm⁻¹, characteristic of the conjugated ketone.

C=C stretch: A band around 1600-1640 cm⁻¹, corresponding to the alkene double bond.

C-H stretches: Bands in the 2800-3000 cm⁻¹ region from the alkyl and cyclohexyl groups.

Ring vibrations: Characteristic fingerprint vibrations for the cyclohexanone ring.

The enhancement in SERS is highly dependent on the orientation of the molecule on the metal surface and the proximity of specific functional groups to the surface. Therefore, SERS can not only identify the molecule but also provide insights into its adsorption geometry on the substrate. researchgate.netmdpi.com

Computational and Theoretical Investigations of 2 Pentylidenecyclohexan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are essential for exploring the intrinsic properties of a molecule derived from its electronic structure. youtube.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing accurate descriptions of its energy and electron distribution. scholarsresearchlibrary.comscirp.org DFT methods, such as the widely used B3LYP functional, are often chosen for their balance of computational cost and accuracy in studying organic molecules. scholarsresearchlibrary.combyjus.comwikipedia.org

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule. scholarsresearchlibrary.comhuntresearchgroup.org.uk This process systematically adjusts the nuclear coordinates to locate a stationary point on the potential energy surface, which corresponds to an energy minimum. scholarsresearchlibrary.comnih.gov For 2-Pentylidenecyclohexan-1-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformer.

The electronic structure of the optimized geometry can then be analyzed. Population analysis methods, such as Mulliken or Natural Population Analysis (NPA), are used to calculate the partial atomic charges on each atom. chemscene.com This analysis reveals the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. arxiv.org For this compound, the carbonyl oxygen is expected to carry a significant negative partial charge, while the carbonyl carbon and the β-carbon of the enone system would be electrophilic sites.

Table 1: Representative Calculated Geometrical Parameters for this compound (Illustrative Data) The following table illustrates the type of data obtained from a geometry optimization calculation. Values are hypothetical.

ParameterAtom(s) InvolvedCalculated Value
Bond Length C=O1.22 Å
C=C (exocyclic)1.35 Å
C-C (α-β)1.48 Å
Bond Angle O=C-C (α)121.5°
C(α)=C-C(pentyl)125.0°
Dihedral Angle O=C-C(α)=C180.0° (for planarity)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form delocalized molecular orbitals that extend over the entire molecule. huntresearchgroup.org.uksmu.edu Analyzing these orbitals, particularly the frontier molecular orbitals, is crucial for understanding a molecule's reactivity and electronic properties. libretexts.orgethz.ch The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. byjus.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ethz.ch The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. byjus.comarxiv.org A smaller gap generally suggests higher reactivity. byjus.com For this compound, the HOMO is expected to be localized on the π-system of the enone, while the LUMO would be the corresponding π* anti-bonding orbital.

Table 2: Representative Frontier Orbital Energies for this compound (Illustrative Data) This table shows typical data from a frontier orbital analysis. Values are hypothetical.

OrbitalEnergy (eV)Description
HOMO-6.5 eVHighest Occupied Molecular Orbital
LUMO-1.8 eVLowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.7 eVEnergy difference (LUMO - HOMO)

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the detailed step-by-step mechanism of chemical reactions. rsc.orgcecam.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a comprehensive energy profile for a proposed reaction pathway. rsc.orgscribd.com

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. libretexts.org Locating and characterizing the TS is a critical step in understanding a reaction's kinetics, as its energy determines the activation barrier. scribd.com Computationally, a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path. libretexts.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. wikipedia.org This confirms that the identified TS correctly links the intended species and provides a detailed visualization of the geometric changes that occur during the chemical transformation. wikipedia.org

The potential energy surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule to its geometry. libretexts.org For a chemical reaction, a simplified 1D PES is often represented as a reaction coordinate diagram, plotting energy against the progress of the reaction. This profile shows the relative energies of reactants, intermediates, transition states, and products. rsc.org

Novel Applications and Emerging Research Directions for 2 Pentylidenecyclohexan 1 One

Advanced Applications in Fine Chemical Synthesis

The synthesis of complex organic molecules for pharmaceuticals and other high-value applications is a primary focus of modern chemistry. ox.ac.uk 2-Pentylidenecyclohexan-1-one, with its reactive functional groups, represents a valuable building block or intermediate in the production of fine chemicals. Its core structure is a key feature in a variety of natural products and bioactive molecules, making it an attractive starting material.

The development of new reactions and methodologies is essential for expanding the toolkit of synthetic chemists, enabling the creation of novel compounds. ox.ac.uk The conjugated system in this compound is particularly amenable to a range of chemical transformations. Research can be directed towards using it as a precursor for more complex fragrance compounds or as a scaffold for generating libraries of molecules for drug discovery programs. nih.gov The reactivity of the α,β-unsaturated ketone allows for various addition reactions, which are fundamental in constructing molecular complexity. For instance, conjugate additions (Michael reactions) can introduce a wide array of substituents at the β-position, while the carbonyl group can undergo nucleophilic attack or be converted into other functional groups.

Below is a table outlining potential synthetic transformations involving this compound, leading to diverse chemical structures applicable in fine chemical synthesis.

Transformation TypeReagent/Catalyst ExamplePotential Product ClassSignificance in Fine Chemicals
Michael Addition Organocuprates (R₂CuLi)3-Alkyl-2-pentylcyclohexanonesCreation of new chiral centers and complex aliphatic rings.
Asymmetric Catalysis Chiral OrganocatalystsEnantioenriched KetonesAccess to stereochemically pure intermediates for pharmaceuticals. rroij.com
[4+2] Cycloaddition (Diels-Alder) Dienes (e.g., Butadiene)Fused Bicyclic SystemsConstruction of complex polycyclic scaffolds found in natural products.
Reductive Amination Amines (R-NH₂), NaBH₃CNSubstituted CyclohexylaminesSynthesis of bioactive amine derivatives. nih.gov
Electro-carboxylation CO₂, Electrochemical CellCarboxylic Acid DerivativesSustainable fixation of CO₂ into valuable chemical products. acs.org

This table is illustrative, based on the known reactivity of α,β-unsaturated ketones.

Potential in Materials Science and Polymer Chemistry

The field of materials science constantly seeks new monomers and functional molecules to create advanced polymers with tailored properties. routledge.comappleacademicpress.com The exocyclic double bond in this compound makes it a candidate for polymerization and polymer modification. As a functional monomer, it could be incorporated into polymer chains to impart specific characteristics such as hydrophobicity, altered thermal properties, or even a subtle fragrance.

The synthesis and properties of polymers are central to innovative polymer chemistry. rsc.org Incorporating a bulky, cyclic ketone structure like this compound into a polymer backbone could significantly influence the material's physical properties, such as its glass transition temperature (Tg), mechanical strength, and surface energy. Furthermore, the ketone functionality within the resulting polymer offers a reactive handle for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains. This opens avenues for creating functional materials for coatings, specialty plastics, or even drug-delivery matrices. The challenge lies in developing efficient and selective polymerization methods for such functional monomers. nih.gov

The following table details hypothetical copolymers of this compound and the potential impact on material properties.

Co-monomerPolymerization MethodPotential CopolymerAnticipated Change in Material Properties
Styrene Free Radical PolymerizationPoly(styrene-co-2-pentylidenecyclohexan-1-one)Increased Tg, modified refractive index.
Methyl Methacrylate RAFT PolymerizationPoly(methyl methacrylate-co-2-pentylidenecyclohexan-1-one)Enhanced hydrophobicity, potential for creating scented plastics. medium.com
Ethylene Glycol Anionic PolymerizationPoly(ethylene glycol)-graft-2-pentylidenecyclohexan-1-oneIntroduction of reactive sites on a biocompatible polymer. sigmaaldrich.com

This table presents potential applications in polymer science based on the structure of this compound.

Future Research Perspectives and Challenges in Synthetic Organic Chemistry

While this compound is a known compound, significant challenges and research opportunities remain in the context of modern synthetic organic chemistry. openaccessjournals.com The primary goals of contemporary synthesis include improving efficiency, sustainability, and selectivity while discovering novel chemical transformations. rroij.comopenaccessjournals.com

One of the main challenges is the development of greener and more atom-economical synthetic routes to this compound and its derivatives. nih.gov Current industrial syntheses often rely on classical condensation reactions that may not align with modern standards of sustainability. Future research could focus on catalytic methods, such as direct C-H activation of cyclohexanone (B45756) and subsequent coupling with a pentyl-derived synthon, which would represent a more efficient approach. nih.gov

Another significant area for future work is in stereoselective synthesis. This compound can exist as E/Z isomers, and controlling this stereochemistry is a persistent challenge. Developing catalysts that can selectively produce one isomer over the other would be a major advancement. rroij.com Furthermore, reactions performed on the molecule can generate new stereocenters, and controlling their configuration through asymmetric catalysis is a key frontier in organic synthesis. rroij.com

The integration of new technologies, such as electrochemistry and artificial intelligence, could revolutionize the synthesis and application of this compound. nih.govacs.org Electrosynthesis offers a sustainable alternative to traditional reagent-based methods for performing redox reactions on the molecule. researchgate.net Meanwhile, machine learning algorithms could accelerate the discovery of new reactions and optimal conditions for synthesizing complex derivatives from this versatile building block. rroij.com

Research AreaSpecific ChallengePotential ApproachDesired Outcome
Green Chemistry Reduce waste and energy in synthesis.Develop catalytic routes using earth-abundant metals; explore electrosynthesis. acs.orgnih.govHighly efficient, environmentally benign production methods.
Stereoselective Synthesis Control over E/Z isomerism and new stereocenters.Design of novel asymmetric catalysts (metal-based or organocatalysts). rroij.comAccess to single isomers for specialized applications (e.g., pharmaceuticals).
New Reaction Discovery Expand the synthetic utility of the α,β-unsaturated ketone.High-throughput screening; exploring photochemical or electrochemical activation. ox.ac.ukresearchgate.netNovel derivatives with unique properties for materials or medicine.
Process Optimization Overcome limitations of traditional multi-step syntheses.Utilizing machine learning for reaction planning; developing one-pot cascade reactions. nih.govrroij.comMore streamlined, cost-effective, and scalable synthetic routes.

Q & A

Basic: What are the standard synthetic routes for 2-Pentylidenecyclohexan-1-one, and how can their efficiency be optimized?

The synthesis of this compound typically involves condensation reactions between cyclohexanone derivatives and pentyl aldehydes or ketones under acidic or basic catalysis. For example, aldol condensation or Claisen-Schmidt reactions are commonly employed. Optimization can be achieved by:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) to enhance reaction rates .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purity monitoring : Thin-layer chromatography (TLC) or HPLC should be used to track reaction progress .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–2.5 ppm (cyclohexane protons) and δ 6.0–7.0 ppm (α,β-unsaturated ketone protons) confirm the structure .
    • ¹³C NMR : A carbonyl signal near δ 210 ppm and sp² carbons at δ 120–140 ppm are diagnostic .
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 166 for C₁₁H₁₈O) validate the molecular formula .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Contradictions often arise from impurities, stereoisomerism, or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Cross-verify NMR, IR, and MS data to identify anomalies .
  • Crystallographic analysis : X-ray diffraction (XRD) provides unambiguous structural confirmation (e.g., bond lengths and angles) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to detect discrepancies .
  • Sample recrystallization : Purify using solvents like ethanol/water mixtures to remove impurities .

Advanced: What experimental design principles should guide mechanistic studies of this compound’s reactivity?

  • Variable isolation : Systematically alter reaction parameters (temperature, catalyst, solvent) to isolate kinetic vs. thermodynamic pathways .
  • Isotopic labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps in condensation reactions .
  • In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to detect transient intermediates .
  • Control experiments : Run parallel reactions without catalysts or substrates to rule out side reactions .

Advanced: How can researchers integrate computational chemistry with experimental data for this compound?

  • DFT calculations : Predict molecular orbitals, reaction barriers, and transition states to explain regioselectivity in derivatization reactions .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to hypothesize bioactivity .
  • Spectroscopic matching : Overlay computed IR/NMR spectra with experimental data to validate structural assignments .
  • Machine learning : Train models on PubChem datasets to predict solubility or stability under varying conditions .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Detailed protocols : Specify molar ratios, reaction times, and purification steps (e.g., column chromatography gradients) .
  • Supplementary data : Include raw spectroscopic files (e.g., .jdx for IR) and chromatograms in supporting information .
  • Batch records : Note variations between synthetic batches (e.g., humidity, reagent lots) that may affect yields .
  • Reference standards : Compare melting points and spectroscopic data with literature values for known analogs .

Advanced: How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Dose-response studies : Re-evaluate activity across multiple concentrations to identify non-linear effects .
  • Assay validation : Use positive/negative controls (e.g., known inhibitors) to confirm assay reliability .
  • Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions .
  • Meta-analysis : Statistically aggregate literature data to identify trends or outliers in reported EC₅₀ values .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill management : Neutralize ketone spills with sodium bicarbonate before disposal .
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.